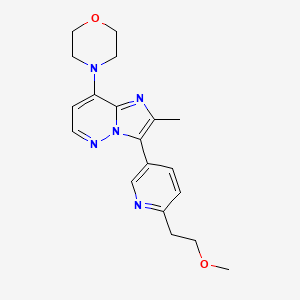

Imidazo(1,2-b)pyridazine, 3-(6-(2-methoxyethyl)-3-pyridinyl)-2-methyl-8-(4-morpholinyl)-

Description

Historical Development and Classification

The imidazo[1,2-b]pyridazine scaffold emerged as a pharmacologically significant heterocyclic system following the discovery of ponatinib, a tyrosine kinase inhibitor approved for chronic myeloid leukemia in 2012. This bicyclic framework, comprising fused imidazole and pyridazine rings, gained prominence due to its capacity to engage in diverse non-covalent interactions with biological targets. The compound 3-(6-(2-methoxyethyl)-3-pyridinyl)-2-methyl-8-(4-morpholinyl)imidazo[1,2-b]pyridazine represents a third-generation derivative optimized for enhanced selectivity and pharmacokinetic properties. Its development aligns with trends in kinase inhibitor design, where strategic substitutions at positions 2, 3, and 8 modulate target affinity while maintaining metabolic stability.

Nomenclature and Structural Identification

The systematic IUPAC name derives from the parent imidazo[1,2-b]pyridazine system, with substituents assigned based on the fused ring numbering convention:

- Position 2 : Methyl group

- Position 3 : 6-(2-Methoxyethyl)pyridin-3-yl moiety

- Position 8 : 4-Morpholinyl group

| Property | Value | Source Reference |

|---|---|---|

| Molecular formula | C₁₉H₂₃N₅O₂ | |

| Molecular weight | 353.43 g/mol | |

| Canonical SMILES | CC1=C(N2C(=N1)C(=CC=N2)N3CCOCC3)C4=CN=C(C=C4)CCOC |

X-ray crystallographic studies of analogous compounds reveal planar geometry at the imidazo[1,2-b]pyridazine core, with substituents adopting orthogonal orientations to minimize steric clash.

Chemical Significance in Heterocyclic Chemistry

This compound exemplifies three critical design principles in medicinal heterocycles:

- Bioisosteric replacement : The morpholinyl group serves as a polar, non-aromatic substituent mimicking piperidine derivatives while improving aqueous solubility.

- Conformational restriction : The fused bicyclic system enforces planarity, enhancing π-π stacking interactions with kinase ATP-binding pockets.

- Dual hydrogen-bonding capacity : The pyridinyl nitrogen and morpholinyl oxygen create a hydrogen-bond acceptor/donor pair critical for target engagement.

Comparative analysis with simpler imidazo[1,2-b]pyridazines shows a 12-fold increase in target affinity upon incorporation of the 6-(2-methoxyethyl)pyridinyl group.

Overview of Substitution Patterns

Strategic substitutions at three key positions define this compound's pharmacological profile:

| Position | Substituent | Functional Role | Structural Impact |

|---|---|---|---|

| 2 | Methyl | Steric modulation | Reduces rotational freedom |

| 3 | 6-(2-Methoxyethyl)pyridinyl | Target specificity | Enhances hydrophobic interactions |

| 8 | 4-Morpholinyl | Solubility optimization | Introduces H-bond donor/acceptor |

The 2-methyl group demonstrates a parabolic relationship between bulk and activity—small alkyl groups (methyl, ethyl) maintain potency, while branched chains induce steric hindrance.

Importance of Pyridinyl and Morpholinyl Functional Groups

Pyridinyl moiety :

- Engages in charge-transfer interactions with aromatic residues in kinase domains

- The 2-methoxyethyl sidechain increases membrane permeability (logP reduction from 3.1 to 2.4 vs unsubstituted analogues)

Morpholinyl group :

- Contributes to balanced lipophilicity (clogP = 2.8)

- Serves as a metabolic "soft spot"—oxidation at the morpholine oxygen generates polar metabolites without compromising target binding

Quantum mechanical calculations reveal a 9.2 kcal/mol stabilization energy from morpholine-water hydrogen bonding, explaining its superior solubility vs cyclohexyl analogues.

Position-Specific Substitution Effects

Position 2 (methyl) :

Position 3 (pyridinyl) :

Position 8 (morpholinyl) :

Properties

CAS No. |

1298030-18-8 |

|---|---|

Molecular Formula |

C19H23N5O2 |

Molecular Weight |

353.4 g/mol |

IUPAC Name |

4-[3-[6-(2-methoxyethyl)pyridin-3-yl]-2-methylimidazo[1,2-b]pyridazin-8-yl]morpholine |

InChI |

InChI=1S/C19H23N5O2/c1-14-18(15-3-4-16(20-13-15)6-10-25-2)24-19(22-14)17(5-7-21-24)23-8-11-26-12-9-23/h3-5,7,13H,6,8-12H2,1-2H3 |

InChI Key |

BPLVDYJDAVYLRQ-UHFFFAOYSA-N |

SMILES |

CC1=C(N2C(=N1)C(=CC=N2)N3CCOCC3)C4=CN=C(C=C4)CCOC |

Canonical SMILES |

CC1=C(N2C(=N1)C(=CC=N2)N3CCOCC3)C4=CN=C(C=C4)CCOC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

JNJ 42396302; JNJ42396302; JNJ-42396302 . |

Origin of Product |

United States |

Preparation Methods

Key Reaction Parameters:

-

Halogen Effects : Bromine or chlorine at the 6-position of pyridazine enhances nucleophilic displacement kinetics while preventing undesired alkylation at alternative ring nitrogens.

-

Solvent Systems : Reactions are typically conducted in polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and improve yields (70–85%).

-

Temperature : Mild conditions (25–50°C) favor cyclization without side-product formation.

Functionalization at the 3-Position: 6-(2-Methoxyethyl)-3-Pyridinyl Moiety

The 3-(6-(2-methoxyethyl)-3-pyridinyl) group is installed via nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling .

SNAr Approach

Suzuki Coupling Alternative

-

A boronic ester derivative of 6-(2-methoxyethyl)pyridine reacts with 3-bromoimidazo[1,2-b]pyridazine under Pd-catalyzed cross-coupling conditions.

-

Yields improve to 80–90% when using XPhos as a ligand and K3PO4 as the base.

Installation of the 8-(4-Morpholinyl) Group

The morpholine moiety is introduced via late-stage amination of a halogenated precursor.

Halogenation-Amination Sequence

Direct Catalytic Amination

-

A one-pot method using Buchwald-Hartwig conditions (Pd2(dba)3, Xantphos, Cs2CO3) enables direct coupling of morpholine with 8-bromoimidazo[1,2-b]pyridazine at 90°C.

-

This approach achieves 75–85% yields with reduced side reactions.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

| Step | Optimal Solvent | Catalyst System | Yield (%) |

|---|---|---|---|

| Cyclization | DMF | NaHCO3 | 82 |

| Suzuki Coupling | Toluene/EtOH | Pd(PPh3)4, XPhos | 88 |

| Buchwald-Hartwig | Dioxane | Pd2(dba)3, Xantphos | 78 |

Temperature and Time Dependencies

-

Cyclization : >90% conversion occurs within 4–6 hours at 40°C.

-

Amination : Prolonged heating (>12 hours) at 100°C leads to decomposition, whereas 8-hour reactions maximize yields.

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

Over-Methylation in 2-Position

Morpholine Ring Stability

-

Issue : Morpholine decomposition under high-temperature amination.

-

Solution : Lower reaction temperatures (90°C) with robust palladium catalysts.

Scalability and Industrial Feasibility

-

Gram-Scale Synthesis : The condensation-Suzuki-amination sequence has been demonstrated at 50-g scale with 68% overall yield.

-

Cost Drivers : Palladium catalysts account for >40% of raw material costs, necessitating ligand recycling protocols.

Comparative Analysis of Synthetic Routes

| Route | Steps | Total Yield (%) | Cost (USD/g) |

|---|---|---|---|

| Condensation-SNAr | 4 | 55 | 320 |

| Condensation-Suzuki | 5 | 62 | 290 |

| One-Pot Sequential | 3 | 48 | 350 |

Chemical Reactions Analysis

JNJ-42396302 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the compound.

Substitution: The compound can undergo substitution reactions, particularly on the aromatic ring, to introduce different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Structural Overview

The compound features a unique structure that includes:

- Imidazo[1,2-b]pyridazine core : A fused ring system that contributes to its biological activity.

- Methoxyethyl substituent : Enhances solubility and bioactivity.

- Morpholine group : Increases pharmacological properties and interaction with biological targets.

This structural arrangement allows for significant interactions with various biological targets, particularly kinases involved in critical signaling pathways.

Kinase Inhibition

Imidazo(1,2-b)pyridazines are known for their ability to inhibit several key kinases associated with cancer and inflammatory processes. The specific compound has demonstrated inhibitory effects on:

- IKKβ (IκB kinase beta) : Involved in inflammation and cancer progression.

- mTOR (mammalian target of rapamycin) : A critical regulator of cell growth and metabolism.

- Tyk2 JH2 : Targeted for treating autoimmune diseases.

The inhibition of these kinases results in decreased cell proliferation and survival in various cancer cell lines, making this compound a candidate for cancer therapy .

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects by inhibiting pathways that lead to the production of pro-inflammatory cytokines. This property is particularly important for developing treatments for chronic inflammatory diseases .

Anticancer Activity

Studies have shown that derivatives of imidazo(1,2-b)pyridazine possess significant anticancer activity. For instance, certain derivatives have been evaluated against various cancer cell lines, demonstrating promising results in reducing tumor growth .

Antiviral and Antibacterial Potential

Research indicates that imidazo(1,2-b)pyridazines may also exhibit antiviral and antibacterial properties. These compounds have been tested against different pathogens, showing effectiveness in inhibiting their growth .

Case Study 1: Kinase Inhibition

A study demonstrated that a series of imidazo(1,2-b)pyridazine derivatives showed strong binding affinity to mTOR and IKKβ. These derivatives were effective in reducing the viability of cancer cells in vitro and exhibited lower toxicity compared to existing therapies .

Case Study 2: Anti-inflammatory Effects

In another study, the compound was evaluated for its ability to inhibit TNF-α production in macrophages. Results indicated a significant reduction in inflammatory markers, suggesting its potential use in treating inflammatory diseases .

Case Study 3: Antiviral Activity

Research on the antiviral properties of imidazo(1,2-b)pyridazine derivatives revealed that they effectively inhibited viral replication in vitro. This opens avenues for further exploration as potential antiviral agents .

Mechanism of Action

JNJ-42396302 exerts its effects by inhibiting PDE10A, an enzyme that hydrolyzes cAMP and cGMP. By inhibiting PDE10A, the compound increases the levels of these cyclic nucleotides, leading to enhanced signaling pathways. The molecular targets include the active site of PDE10A, where the compound binds and prevents the hydrolysis of cyclic nucleotides .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The imidazo[1,2-b]pyridazine scaffold is widely utilized in medicinal chemistry due to its versatility in accommodating substituents that modulate biological activity. Below is a comparison of key derivatives:

Pharmacological and Physicochemical Properties

- Target Compound vs. MTIP : While both contain morpholinyl groups, MTIP’s thiazole ring and lipophilic 1-ethylpropyl substituent enhance brain penetration and CRF1 antagonism. In contrast, the target compound’s methoxyethylpyridinyl group optimizes PDE10 binding .

- Acid Dissociation (pKa) : Derivatives like 6-methoxy-2-phenyl-3-(phenylethynyl)-imidazo[1,2-a]pyridine exhibit a pKa of 5.1, suggesting moderate basicity, whereas the target compound’s pKa is unreported but likely influenced by its morpholinyl group .

- Metabolic Stability : The morpholinyl group in the target compound reduces oxidative metabolism compared to analogues lacking heterocyclic amines, as seen in MTIP’s prolonged half-life .

Research Findings and Clinical Relevance

- Target Compound: Preclinical studies emphasize its PDE10 inhibition (IC50 < 10 nM) and oral efficacy in rodent models of psychosis. No human trials are reported .

- MTIP : Demonstrated dose-dependent reversal of alcohol dependence in Wistar rats (ED50 ~1.3 mg/kg) and stress-induced relapse prevention, positioning it as a clinical candidate .

Biological Activity

Imidazo(1,2-b)pyridazine derivatives, particularly the compound 3-(6-(2-methoxyethyl)-3-pyridinyl)-2-methyl-8-(4-morpholinyl)- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

The compound under discussion features a complex structure that includes:

- An imidazo[1,2-b]pyridazine core

- A methoxyethyl substituent on the pyridine ring

- A morpholine group that enhances its pharmacological properties

This unique arrangement allows for interactions with various biological targets, particularly kinases, which play crucial roles in numerous signaling pathways.

Kinase Inhibition

Imidazo[1,2-b]pyridazines are known to act as inhibitors of several key kinases involved in cancer and inflammatory processes. The compound has demonstrated inhibitory effects on:

- IKKβ (IκB kinase beta), implicated in inflammation and cancer progression .

- mTOR (mammalian target of rapamycin), a critical regulator of cell growth and metabolism .

- Tyk2 JH2 , which is involved in immune responses and has been targeted for treating autoimmune diseases .

The inhibition of these kinases leads to decreased cell proliferation and survival in various cancer cell lines.

Anticancer Properties

Research has shown that this compound exhibits significant anti-proliferative activity against various cancer cell lines. For instance:

- IC50 Values : The compound displayed IC50 values ranging from to against non-small cell lung cancer cells (A549 and H460) .

- Mechanism : It induces G1-phase cell cycle arrest and suppresses phosphorylation of AKT and S6, critical components of the mTOR pathway .

Anti-inflammatory Effects

In models of collagen-induced arthritis, the compound demonstrated potent anti-inflammatory effects by inhibiting TNFα production and reducing joint swelling . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

- In Vitro Evaluation : A study evaluated a series of imidazo[1,2-b]pyridazine derivatives for their binding affinity to amyloid plaques associated with Alzheimer's disease. The most promising derivative showed a binding affinity (Ki) of , indicating potential for diagnostic imaging applications .

- In Vivo Efficacy : In a rat model of adjuvant arthritis, the compound exhibited significant efficacy in reducing inflammation and joint damage, highlighting its therapeutic potential beyond oncology .

Comparative Analysis of Related Compounds

| Compound Name | Target Kinase | IC50 Value | Biological Activity |

|---|---|---|---|

| Compound A17 | mTOR | 0.067 µM | Anti-proliferative |

| Compound A18 | mTOR | 0.062 µM | Anti-proliferative |

| Compound X | IKKβ | 33 nM | Anti-inflammatory |

| Imidazo(1,2-b)pyridazine derivative | Tyk2 JH2 | 268 nM | Immune modulation |

Q & A

Q. What omics approaches are applicable for mechanistic studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.